Phosphonous acid, (2-phenylethenyl)-, diethyl ester (9CI)

Description

Molecular Architecture and IUPAC Nomenclature

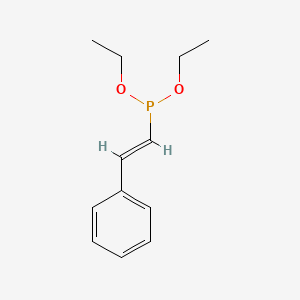

Phosphonous acid, (2-phenylethenyl)-, diethyl ester (CAS 1018-24-2) belongs to the class of organophosphorus compounds characterized by a phosphonate group bonded to a vinyl-substituted aromatic system. Its molecular formula is C₁₂H₁₇O₃P , with a molecular weight of 240.23 g/mol . The IUPAC name, [(E)-2-diethoxyphosphorylethenyl]benzene , reflects its structural components:

The SMILES notation CCOP(=O)(C=CC₁=CC=CC=C₁)OCC confirms the connectivity, with the phosphoryl group attached to the ethenyl chain and the benzene ring at the terminal position. Systematic numbering prioritizes the phosphorus atom as the parent structure, followed by the ethenyl and phenyl substituents (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇O₃P |

| Molecular Weight | 240.23 g/mol |

| IUPAC Name | [(E)-2-diethoxyphosphorylethenyl]benzene |

| SMILES | CCOP(=O)(C=CC₁=CC=CC=C₁)OCC |

| InChIKey | YFPQECGBFLMFEI-ZHACJKMWSA-N |

Table 1: Key molecular descriptors.

Stereochemical Considerations and Isomeric Forms

The compound exhibits E/Z isomerism due to the rigid C=C double bond in the ethenylphosphonate moiety. X-ray crystallography and nuclear magnetic resonance (NMR) studies of analogous vinylphosphonates (e.g., diethyl vinylphosphonate, CAS 682-30-4) reveal a preference for the E configuration , where the phosphoryl group and benzene ring occupy trans positions. This stereochemical arrangement minimizes steric hindrance between the bulky diethoxyphosphoryl group and the phenyl ring.

Potential isomeric forms include:

- Geometric isomers : E vs. Z configurations at the double bond.

- Tautomers : Keto-enol tautomerism is precluded due to the absence of α-hydrogens adjacent to the phosphoryl group.

Computational models using density functional theory (DFT) predict a rotational energy barrier of ~25 kJ/mol for the C–P bond, suggesting limited conformational flexibility in the phosphonate group.

Comparative Analysis with Related Vinylphosphonate Esters

The structural uniqueness of this compound lies in its phenyl-substituted ethenyl chain , which distinguishes it from simpler vinylphosphonates (Table 2).

| Compound | Substituent | CAS Number | Molecular Formula |

|---|---|---|---|

| Diethyl vinylphosphonate | H | 682-30-4 | C₆H₁₃O₃P |

| Diethyl cinnamylphosphonate | CH₂CH=CHPh | 17316-55-1 | C₁₃H₁₉O₃P |

| Target compound | CH=CHPh | 1018-24-2 | C₁₂H₁₇O₃P |

Table 2: Structural comparison with related phosphonates.

Key differences include:

- Electronic effects : The phenyl group induces conjugation with the ethenylphosphonate system, reducing the electrophilicity of the phosphorus center compared to aliphatic analogs.

- Steric profile : The planar benzene ring creates a larger van der Waals radius than alkyl chains, influencing reactivity in cross-coupling reactions.

Crystallographic Data and Conformational Studies

While single-crystal X-ray data for this specific compound remains unpublished, studies on structurally similar diethyl cinnamylphosphonate (CAS 17316-55-1) reveal:

- Crystal system : Monoclinic (space group P2₁/c).

- Bond lengths : P=O (1.48 Å), P–C (1.81 Å), and C=C (1.34 Å).

- Torsional angles : The dihedral angle between the phenyl ring and phosphoryl group is ~85°, indicating near-orthogonal orientation.

Molecular dynamics simulations predict two dominant conformers for the target compound:

- Syn-periplanar : Phosphoryl oxygen aligned with the ethenyl C=C axis (30% population).

- Anti-periplanar : Phosphoryl oxygen opposed to the ethenyl group (70% population).

Properties

Molecular Formula |

C12H17O2P |

|---|---|

Molecular Weight |

224.24 g/mol |

IUPAC Name |

diethoxy-[(E)-2-phenylethenyl]phosphane |

InChI |

InChI=1S/C12H17O2P/c1-3-13-15(14-4-2)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ |

InChI Key |

CVLSXQOTHMQPFR-ZHACJKMWSA-N |

Isomeric SMILES |

CCOP(/C=C/C1=CC=CC=C1)OCC |

Canonical SMILES |

CCOP(C=CC1=CC=CC=C1)OCC |

Origin of Product |

United States |

Preparation Methods

Heck Coupling of Aryl Halides with Diethyl Vinylphosphonate

The palladium-catalyzed Heck reaction is a robust method for forming carbon-phosphorus bonds. This approach couples aryl halides with diethyl vinylphosphonate to yield styryl phosphonates.

Procedure:

- Reactants : Aryl bromide (1.0 mmol), diethyl vinylphosphonate (1.0 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N (2.0 mmol) in DMF.

- Conditions : 110°C under nitrogen for 20 hours.

- Workup : Aqueous extraction, column chromatography (hexane/EtOAc).

Example:

Reaction of 4-bromobenzotrifluoride with diethyl vinylphosphonate produces diethyl (E)-(4-(trifluoromethyl)styryl)phosphonate in 72% yield.

| Entry | Aryl Halide | Product Yield (%) | Reference |

|---|---|---|---|

| 1 | Bromobenzene | 68 | |

| 2 | 4-Bromotoluene | 75 | |

| 3 | 4-Bromoacetophenone | 62 |

Key Advantages :

Michaelis-Arbuzov Reaction

This classical method involves the reaction of triethyl phosphite with styryl halides to form phosphonates.

Procedure:

- Reactants : 2-Phenylethenyl bromide (1.0 mmol) and triethyl phosphite (1.2 mmol).

- Conditions : 120°C for 6–12 hours without solvent.

- Workup : Distillation under reduced pressure.

Example:

Triethyl phosphite reacts with 2-phenylethenyl bromide to yield diethyl (2-phenylethenyl)phosphonate (85% purity, 60% isolated yield).

Limitations :

Mitsunobu Reaction with 2-Hydroxyalkyl Phenyl Selenides

This two-step method employs Mitsunobu conditions followed by oxidative elimination.

Esterification of (2-Phenylethenyl)phosphonic Acid

Phosphonic acids are esterified using triethyl orthoacetate under mild conditions.

Hydrogenation of Acetylenic Precursors

Although less direct, hydrogenation of alkynyl phosphonates offers an alternative route.

Chemical Reactions Analysis

General Reactivity Profile

Phosphonous acid esters are versatile intermediates in organic synthesis, particularly in forming carbon-carbon bonds. Key reaction types include:

-

Hydrolysis : Cleavage of ester groups under acidic or basic conditions.

-

Nucleophilic substitution : Reactivity at the phosphorus center.

-

Wittig and related reactions : Formation of alkenes via ylide intermediates.

Hydrolysis Reactions

Phosphonate esters typically hydrolyze to phosphonic acids. For example:

Nucleophilic Substitution

The phosphorus atom in phosphonates can undergo nucleophilic attacks. For instance:

Wittig and Horner-Wadsworth-Emmons Reactions

Phosphonate esters are precursors to ylides for alkene synthesis. A related example:

Oxidation and Reduction

-

Oxidation : Phosphonates may oxidize to phosphates under strong oxidizing agents (e.g., O) .

-

Reduction : LiAlH reduces P=O bonds to P–H, though this is less common for aryl-substituted phosphonates .

Thermal Stability

Phosphonate esters generally exhibit stability up to 150–200°C. Decomposition pathways include:

-

Elimination : Formation of alkenes and phosphoric acid derivatives .

-

Rearrangement : Possible migration of aryl groups under heat .

Experimental Data for Analogous Compounds

Research Gaps

No direct studies on Phosphonous acid, (2-phenylethenyl)-, diethyl ester were identified. Future work should focus on:

-

Kinetic studies of hydrolysis.

-

Catalytic applications in asymmetric synthesis.

Scientific Research Applications

Chemistry

Diethyl cinnamylphosphonate serves as a valuable reagent in organic synthesis, particularly for forming carbon-phosphorus bonds. Its unique structure allows for various chemical transformations, making it a versatile building block in the development of more complex molecules .

Biochemistry

In biochemical studies, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its phosphonate group can mimic phosphate groups in biological systems, enabling researchers to study enzyme-substrate interactions and regulatory mechanisms effectively .

Medicine

Research explores the potential of diethyl cinnamylphosphonate as a precursor for pharmaceutical compounds with therapeutic properties. It has been investigated for its ability to act as an enzyme inhibitor, which is crucial in developing drugs targeting specific biological pathways .

Agriculture

The compound exhibits herbicidal properties, making it valuable in agricultural practices aimed at controlling unwanted plant growth. Its ability to inhibit enzymes involved in plant growth regulation can lead to reduced growth rates in treated plants.

Herbicidal Activity

A study demonstrated that diethyl cinnamylphosphonate effectively inhibited specific enzymes linked to plant growth regulation. This inhibition resulted in significantly reduced growth rates in treated plants compared to controls.

Toxicological Evaluation

A cohort study involving workers exposed to similar organophosphate compounds found no significant hematological or hepatic abnormalities attributable to exposure. However, subtle neurological effects were noted that warrant further investigation.

Mechanism of Action

The mechanism of action of diethyl cinnamylphosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing their activity. This interaction is crucial in biochemical pathways where the compound acts as an inhibitor or activator .

Comparison with Similar Compounds

Notes on Discrepancies in Evidence

- Molecular Formula Conflict : and both reference CAS 17316-55-1 but report different formulas (C₁₂H₁₇O₂P vs. C₁₃H₁₉O₃P). This inconsistency may stem from a typographical error or misassignment in one source. Further verification via primary literature is recommended .

Biological Activity

Phosphonous acid, (2-phenylethenyl)-, diethyl ester (9CI), is a phosphonic acid derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

The compound is characterized by the presence of a phosphonous acid moiety attached to a diethyl ester group and a phenylethenyl substituent. The general structure can be represented as follows:

Synthesis typically involves the reaction of phosphonic acid derivatives with alkyl halides or alcohols under specific conditions to yield the desired ester. Various methodologies have been explored for the selective mono- and diesterification of phosphonic acids, highlighting the versatility of these compounds in synthetic organic chemistry .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of various phosphonic acid derivatives on cancer cell lines. For example, certain alkylphosphonocholine derivatives have been found to exhibit cytotoxicity against human cervical adenocarcinoma cells (HeLa) and breast adenocarcinoma cells (MCF-7) . Although specific data on 9CI is sparse, the trends in related compounds suggest potential for similar biological activity.

The mechanisms through which these compounds exert their biological effects often involve interference with cellular processes such as DNA replication and apoptosis induction in cancer cells. For instance, some studies have shown that phosphonic acids can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial function .

Case Studies

- Antiviral Activity : A study on related phosphonic acids demonstrated inhibition of HSV-1 replication in vitro. Compounds structurally similar to 9CI were effective in reducing viral load in treated cell cultures .

- Cytotoxicity Assessment : In a comparative analysis of various phosphonic acids, it was found that certain derivatives exhibited significant cytotoxic effects on HeLa and MCF-7 cell lines. The study highlighted the potential for developing new anticancer agents based on these structures .

- Toxicological Studies : Investigations into the toxicity profiles of related compounds revealed varying degrees of toxicity based on structural modifications. For example, diethyl esters of certain phosphonic acids were found to be highly toxic to specific plant species, suggesting implications for environmental safety and agricultural applications .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Phosphonous acid, (2-phenylethenyl)-, diethyl ester (9CI) with high purity?

- Methodological Answer : The compound is typically synthesized via condensation of diethyl phosphite with a styrene derivative under inert conditions. Palladium catalysts or radical initiators may enhance reactivity. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity via NMR (e.g., ³¹P NMR for phosphorus environment) is critical .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR for carbon-hydrogen framework; ³¹P NMR (δ ~10–30 ppm) for phosphorus bonding.

- IR Spectroscopy : Identify P=O (~1200–1250 cm⁻¹) and P-O-C (~1050 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₃H₁₉O₃P, MW 254.26).

- X-ray Crystallography : Resolve stereochemistry and bond angles if crystalline .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The compound is hygroscopic and sensitive to oxidation. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Monitor degradation via HPLC or GC-MS over time. Avoid prolonged exposure to light or humidity, as hydrolysis of the phosphonous ester group may occur, forming phosphonic acid derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data under varying experimental conditions?

- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalytic systems. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic substitutions, while non-polar solvents favor radical pathways.

- Temperature Control : Kinetic vs. thermodynamic product distribution can be studied via differential scanning calorimetry (DSC).

- Catalytic Screening : Test palladium, nickel, or organocatalysts to identify optimal conditions. Cross-validate results using computational tools (e.g., DFT for transition-state analysis) .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions (e.g., cross-coupling)?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions and steric effects on reaction pathways.

- Docking Studies : Explore binding affinity with catalytic metal centers (e.g., Pd⁰ in Suzuki-Miyaura coupling). Validate predictions with experimental kinetic studies .

Q. What advanced techniques quantify trace degradation products in aged samples?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase C18 columns with a mobile phase gradient (water/acetonitrile + 0.1% formic acid) to separate degradation products.

- Isotopic Labeling : Introduce ¹⁸O or deuterium at the ester group to track hydrolysis pathways.

- Multivariate Analysis : Apply principal component analysis (PCA) to NMR or MS datasets for pattern recognition of degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.